molecular formula C10H10O5 B13833452 3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid CAS No. 33632-66-5

3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid

Cat. No.: B13833452
CAS No.: 33632-66-5
M. Wt: 210.18 g/mol
InChI Key: KXKXVHVPGVIMLG-UHFFFAOYSA-N
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Description

2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy-: is an organic compound with a unique structure characterized by a benzodioxepin ring system

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboxylic acid group may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways .

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, antioxidant, or antimicrobial properties .

Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals, polymers, and other materials with specific properties .

Mechanism of Action

The mechanism of action of 2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the biological context and the modifications made to the compound. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways .

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid
  • 3,4-Dihydro-2H-1,5-benzodioxepin-6-carboxylic acid
  • 2H-1,5-Benzodioxepin, 3,4-dihydro-

Uniqueness: 2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy- is unique due to the presence of both the carboxylic acid and hydroxy groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

33632-66-5

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-4-carboxylic acid

InChI

InChI=1S/C10H10O5/c11-6-5-14-7-3-1-2-4-8(7)15-9(6)10(12)13/h1-4,6,9,11H,5H2,(H,12,13)

InChI Key

KXKXVHVPGVIMLG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC2=CC=CC=C2O1)C(=O)O)O

Origin of Product

United States

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